1,3-Cyclohexanedione-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.083 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quintessential Guide to 1,3-Cyclohexanedione-¹³C₆ in Advanced Research: A Technical Deep Dive

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the pursuit of accuracy and reliability is paramount. In the realm of bioanalysis, particularly for challenging analytes like volatile aldehydes, the use of stable isotope-labeled internal standards is not just a best practice; it is the cornerstone of robust and defensible data. This guide provides an in-depth technical exploration of 1,3-Cyclohexanedione-¹³C₆, a powerful tool for the precise quantification of aldehydes in complex matrices. We will delve into the chemical principles of its application, the causal logic behind its use in mass spectrometry, and a detailed framework for the development and validation of a quantitative assay.

The Analytical Challenge of Aldehydes and the Isotope Dilution Solution

Aldehydes are a class of reactive carbonyl compounds that are both ubiquitous in the environment and significant as biomarkers of oxidative stress and lipid peroxidation in biological systems. Their inherent volatility, low molecular weight, and propensity for reactivity and instability present significant challenges for accurate quantification. Standard analytical approaches are often plagued by issues of analyte loss during sample preparation and unpredictable matrix effects during analysis, leading to compromised data quality.

Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for overcoming these challenges.[1][2] The core principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of preparation. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Consequently, it behaves identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation. Any losses or variations encountered during the analytical workflow will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio remains constant irrespective of sample workup inconsistencies. 1,3-Cyclohexanedione-¹³C₆ is designed to serve this exact purpose in the analysis of aldehydes.

The Chemistry of Derivatization: Transforming Volatility into Stability

To effectively analyze aldehydes by liquid chromatography-mass spectrometry (LC-MS), a crucial step is derivatization. This chemical modification converts the volatile and often poorly ionizable aldehydes into more stable, less volatile, and more readily detectable derivatives. 1,3-Cyclohexanedione is an effective derivatizing agent for this purpose.[3][4]

The reaction proceeds via a condensation mechanism where two molecules of 1,3-cyclohexanedione react with one molecule of an aldehyde in the presence of an ammonium salt (e.g., ammonium acetate) to form a highly fluorescent and UV-active derivative. This reaction enhances the chromatographic retention and improves the ionization efficiency of the aldehyde, making it amenable to sensitive detection by LC-MS.[5]

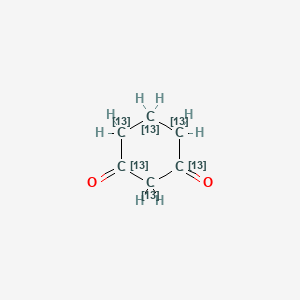

Caption: Derivatization of an aldehyde with 1,3-Cyclohexanedione.

When 1,3-Cyclohexanedione-¹³C₆ is used as an internal standard, it undergoes the same derivatization reaction. The resulting derivatized internal standard will have a mass that is 6 Daltons (Da) higher than the derivatized analyte, providing a distinct signal in the mass spectrometer.

Mass Spectrometric Behavior and Fragmentation

In a typical LC-MS/MS experiment, the derivatized aldehyde is first ionized, often via electrospray ionization (ESI) in positive mode, to produce a protonated molecular ion [M+H]⁺. This ion is then selected in the first quadrupole of the mass spectrometer and fragmented by collision-induced dissociation (CID) in the collision cell. The resulting fragment ions are then analyzed in the third quadrupole.

The fragmentation of the 1,3-cyclohexanedione-aldehyde derivative is predictable and can be exploited to develop a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay. A common fragmentation pathway involves the neutral loss of the aldehyde's R-group, leading to a common product ion.[6]

For a derivatized aldehyde, the MRM transition would be: [M_analyte + H]⁺ → [Product Ion]⁺

For the derivatized 1,3-Cyclohexanedione-¹³C₆ internal standard, the MRM transition would be: [M_analyte + 6 + H]⁺ → [Product Ion + 6]⁺

The selection of unique precursor and product ions for both the analyte and the internal standard ensures the high specificity of the assay, minimizing the potential for interference from other components in the sample matrix.

A Framework for a Validated Quantitative LC-MS/MS Method

While a specific published and validated method utilizing 1,3-Cyclohexanedione-¹³C₆ as an internal standard was not identified in a comprehensive literature search, this section outlines a robust and scientifically sound workflow for the quantification of a representative aldehyde, formaldehyde, in a biological matrix such as human plasma. This framework is based on the known chemistry of 1,3-cyclohexanedione derivatization and established principles of bioanalytical method validation.

Experimental Workflow

Caption: Proposed workflow for aldehyde quantification using 1,3-Cyclohexanedione-¹³C₆.

Detailed Step-by-Step Methodology

4.2.1. Reagents and Materials

-

1,3-Cyclohexanedione-¹³C₆ (Internal Standard)

-

1,3-Cyclohexanedione (for derivatization and calibration standards)

-

Formaldehyde standard solution

-

Human plasma (control)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid (LC-MS grade)

-

Ultrapure water

4.2.2. Preparation of Solutions

-

Internal Standard Working Solution: Prepare a stock solution of 1,3-Cyclohexanedione-¹³C₆ in a suitable solvent (e.g., acetonitrile) and dilute to a final working concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development to provide a robust signal without causing detector saturation.

-

Calibration Standards: Prepare a stock solution of formaldehyde in water. Serially dilute this stock solution with control human plasma to create a calibration curve covering the expected concentration range of the study samples.

-

Derivatization Reagent: Prepare a solution of 1,3-Cyclohexanedione and ammonium acetate in a suitable buffer. The optimal concentrations and pH should be empirically determined to ensure complete and rapid derivatization.

4.2.3. Sample Preparation Protocol

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 1,3-Cyclohexanedione-¹³C₆ internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 50 µL of the derivatization reagent. Vortex and incubate at an optimized temperature and time (e.g., 60°C for 30 minutes) to complete the derivatization reaction.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized to separate the analyte from matrix interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing the derivatized analyte and IS |

Data Analysis and Quantification

The concentration of formaldehyde in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. A linear regression model is typically applied to the calibration curve, and the concentration of the unknown samples is calculated using the equation of the line.

The Imperative of Method Validation: A Self-Validating System

For the generated data to be considered trustworthy and reliable, the analytical method must undergo a rigorous validation process. This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose. Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

-

Accuracy: The closeness of the measured concentration to the true concentration. This is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent deviation from the nominal concentration.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (%CV).

-

Calibration Curve and Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be close to 1.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing a high degree of confidence in the reported results.

Conclusion: A Vital Tool for Accurate Aldehyde Quantification

References

-

Donegatti, T. A., Lobato, A., Gonçalves, L. M., & Pereira, E. A. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929–2935. Available from: [Link]

- Spiteller, G. (2007). Mass Spectrometry of Fatty Aldehydes. In Lipidomics: Volume 1, Methods and Protocols (pp. 53-76). Humana Press.

- Williams, K. J., & Schöneich, C. (2009). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Neuroscience Methods, 184(2), 256-264.

- Vandell, V. E., & Hsieh, Y. L. (2015). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Journal of the American Oil Chemists' Society, 92(11), 1617-1627.

- Shoval, I., et al. (2021). Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. International Journal of Molecular Sciences, 22(19), 10476.

- Donegatti, T. A., et al. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929-2935.

- El-Maghrabey, M. H., et al. (2016). 9,10-Phenanthrenequinone as a Mass-Tagging Reagent for Ultra-Sensitive Liquid Chromatography Tandem Mass Spectrometry Assay of Aliphatic Aldehydes in Human Serum.

- Young, J. D. (2011). Using multiple tracers for 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 789, 239–254.

- Kall, L., & Moestam, O. (1987). Trace analysis of aldehydes by pre-column fluorigenic labeling with 1,3-cyclohexanedione and reversed-phase high-performance liquid chromatography.

- Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).

- Singh, R., et al. (2016).

- Santa, T. (2013). Derivatization in Sample Preparation for LC‐MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons, Inc.

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from: [Link]

- Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

- Fuchs, S. W., et al. (2013). Formation of 1,3-cyclohexanediones and resorcinols catalyzed by a widely occurring ketosynthase.

- Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 527–537.

- Häubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 384(3), 692–696.

- KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.

- Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose.

- Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.

- Le, A., & Lane, A. N. (2014). Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts. In Methods in Molecular Biology (Vol. 1105, pp. 245-255). Humana Press.

- Stubbs, B. J., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. Frontiers in Physiology, 14, 1199927.

- Phenomenex. (n.d.). A Sensitive and Fast LC-MS/MS Method for Measurement of Nicotine and Metabolites in Human Urine.

- Jian, W., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS journal, 17(3), 724–733.

Sources

- 1. GCMS Section 6.11.4 [people.whitman.edu]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.st [sci-hub.st]

- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Cyclohexanedione-13C6 principle as an internal standard

An In-Depth Technical Guide to 1,3-Cyclohexanedione-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative analysis in complex biological matrices is a cornerstone of modern drug development and research. The accuracy and reliability of these measurements, particularly when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are paramount. Matrix effects, such as ion suppression or enhancement, along with unavoidable variations in sample preparation, can significantly compromise data integrity. The principle of isotope dilution mass spectrometry (IDMS), employing a stable isotope-labeled internal standard (SIL-IS), is the gold standard for mitigating these challenges.[1][2] This guide provides a comprehensive overview of the principles and practical application of 1,3-Cyclohexanedione-¹³C₆ as an internal standard, demonstrating its role in building self-validating, robust, and highly accurate quantitative analytical methods.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At its core, quantitative analysis relies on the direct relationship between an analyte's concentration and the instrumental response it generates. However, this relationship is easily disrupted. Co-eluting endogenous components from complex matrices like plasma or urine can interfere with the ionization process in a mass spectrometer's source, leading to inconsistent signal response.[1][3] Furthermore, analyte can be lost at any step of the workflow, from extraction and evaporation to sample transfer.

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical process.[4] The ideal IS behaves identically to the analyte of interest throughout the entire workflow. By measuring the ratio of the analyte's response to the IS's response, variations in sample handling and matrix effects can be effectively normalized.

The most effective internal standards are stable isotope-labeled analogues of the analyte.[5][6] These molecules are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because their physicochemical properties are virtually identical, they co-elute chromatographically and experience the same extraction recovery and ionization efficiencies as the native analyte.[7][8] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (IS) forms, allowing for precise ratiometric quantification. This is the principle of Isotope Dilution Mass Spectrometry (IDMS).[9]

1,3-Cyclohexanedione-¹³C₆: A Profile of an Ideal Internal Standard

1,3-Cyclohexanedione is an organic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[10][11][12] Its labeled counterpart, 1,3-Cyclohexanedione-¹³C₆, where all six carbon atoms are replaced with the heavy ¹³C isotope, serves as an exemplary internal standard for the quantification of the parent compound or its structural analogues.

Causality Behind the Choice: Why ¹³C Labeling is Superior

While deuterium (²H) is also used for isotopic labeling, carbon-13 is often the superior choice for several critical reasons:

-

Chemical Stability: The C-¹³C bond is exceptionally stable and does not undergo back-exchange with unlabeled atoms during sample processing, a potential issue with deuterium labels in certain positions.[7] This ensures the isotopic purity of the standard remains intact throughout the workflow.

-

Chromatographic Co-elution: Replacing ¹²C with ¹³C results in a minimal change to the molecule's properties. In contrast, substituting ¹H with ²H doubles the atomic mass at that position, which can lead to slight changes in retention time, especially in high-resolution UPLC systems.[8][13] For IDMS to be most effective, the analyte and IS must co-elute perfectly to experience the exact same matrix effects at the same time. ¹³C-labeled standards achieve this co-elution more reliably than many deuterated standards.[13]

-

Mass Shift: The +6 Dalton mass shift of 1,3-Cyclohexanedione-¹³C₆ provides a clear separation from the mass of the native analyte, preventing any potential for isotopic crosstalk or interference from the natural abundance of ¹³C in the analyte.

The Core Principle in Action: Mitigating Matrix Effects

The primary function of a SIL-IS like 1,3-Cyclohexanedione-¹³C₆ is to serve as a reliable proxy for the analyte, correcting for unpredictable variations. If a matrix component suppresses the ionization of the analyte by 30%, it will simultaneously suppress the ionization of the co-eluting ¹³C₆-labeled internal standard by the same degree. The absolute signal for both compounds decreases, but their ratio remains constant, preserving the quantitative accuracy of the measurement.

Data Presentation: The Impact of a SIL-IS on Quantification

The following table illustrates a hypothetical scenario measuring a 100 ng/mL analyte (unlabeled 1,3-Cyclohexanedione) in different biological matrices, demonstrating the corrective power of adding 1,3-Cyclohexanedione-¹³C₆ as an internal standard.

| Matrix | Analyte Peak Area (No IS) | Calculated Conc. (No IS) | Matrix Effect (%) | IS Peak Area | Analyte/IS Ratio | Calculated Conc. (with IS) | Accuracy (%) |

| Solvent Standard | 2,000,000 | 100.0 ng/mL | 0% | 2,100,000 | 0.952 | 100.0 ng/mL | 100.0 |

| Human Plasma | 1,200,000 | 60.0 ng/mL | -40% (Suppression) | 1,260,000 | 0.952 | 100.0 ng/mL | 100.0 |

| Rat Urine | 2,800,000 | 140.0 ng/mL | +40% (Enhancement) | 2,940,000 | 0.952 | 100.0 ng/mL | 100.0 |

| Bovine Serum | 1,500,000 | 75.0 ng/mL | -25% (Suppression) | 1,575,000 | 0.952 | 100.0 ng/mL | 100.0 |

As the data clearly shows, without an internal standard, the calculated concentration is erroneous due to significant matrix effects. With the addition of 1,3-Cyclohexanedione-¹³C₆, the Analyte/IS ratio remains constant across all matrices, leading to accurate and reliable quantification regardless of signal suppression or enhancement. This demonstrates a self-validating system where the internal standard provides an internal check for each individual sample.

Experimental Workflow & Protocol

A robust analytical method is built on a well-defined and validated protocol. The use of a SIL-IS is a central component of this protocol, as mandated by regulatory bodies like the FDA and EMA for bioanalytical method validation.[4][14][15]

Diagram: Typical LC-MS/MS Bioanalytical Workflow

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Step-by-Step General Protocol

-

Preparation of Standards: Prepare a calibration curve by spiking blank biological matrix with known concentrations of the native analyte (e.g., 1-1000 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Sample Spiking (The Critical Step): To 100 µL of each unknown sample, calibrator, and QC, add a small volume (e.g., 10 µL) of a fixed concentration of 1,3-Cyclohexanedione-¹³C₆ working solution (e.g., 500 ng/mL). Vortex briefly.

-

Causality: The IS must be added at the earliest possible stage to account for analyte loss and variability in all subsequent steps.[16]

-

-

Analyte Extraction: Perform a sample cleanup procedure. A common method is protein precipitation:

-

Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.

-

-

Sample Concentration: Transfer the supernatant to a new set of tubes or a 96-well plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample onto an appropriate LC column (e.g., C18).[17]

-

Use a gradient elution to separate the analyte from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and 1,3-Cyclohexanedione-¹³C₆.

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibrators.

-

Determine the concentration of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

The Self-Validating System: A Diagrammatic Explanation

The trustworthiness of the IDMS method comes from its inherent ability to provide a consistent ratio, which acts as the quantitative anchor.

Diagram: Principle of Ratiometric Quantification

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ukisotope.com [ukisotope.com]

- 8. foodriskmanagement.com [foodriskmanagement.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 11. atul.co.in [atul.co.in]

- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. isotope.com [isotope.com]

- 17. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 1,3-Cyclohexanedione-13C6: Properties, Structure, and Application in Bioanalytical Assays

This technical guide provides a comprehensive overview of the chemical properties, structure, and principal applications of 1,3-Cyclohexanedione-13C6, a stable isotope-labeled compound pivotal for quantitative analytical studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind its application, particularly as a critical intermediate in the synthesis of labeled internal standards for mass spectrometry-based bioanalysis.

Introduction: The Significance of Stable Isotope Labeling in Quantitative Analysis

In modern analytical chemistry, particularly within the realms of pharmaceutical and biomedical research, the demand for precise and accurate quantification of target analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving this level of accuracy in mass spectrometry-based assays.[1] By incorporating heavy isotopes such as Carbon-13 (¹³C), these standards exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiencies in the mass spectrometer's source.[2] This co-behavior allows for the correction of matrix effects and variations in sample preparation, leading to highly reliable quantitative data.[1]

This compound serves as a key building block in the synthesis of such SIL internal standards. Its primary and most notable application is as a labeled intermediate in the production of Nitisinone-¹³C₆.[3][4] Nitisinone is a therapeutic agent used in the treatment of hereditary tyrosinemia type 1.[5][6] Consequently, the ¹³C₆-labeled version is employed as an internal standard for the therapeutic drug monitoring of Nitisinone in patient plasma samples, a critical aspect of ensuring treatment efficacy and safety.[7]

Physicochemical and Structural Characterization

While specific experimental data for the fully labeled this compound is not broadly published, its chemical behavior is virtually identical to its unlabeled analog. The primary difference lies in its molecular weight, which is increased by the mass of six ¹³C isotopes.

Physicochemical Properties

The key physicochemical properties of 1,3-Cyclohexanedione are summarized in the table below. The values for this compound are predicted based on the properties of the unlabeled compound.

| Property | 1,3-Cyclohexanedione | This compound | Source(s) |

| CAS Number | 504-02-9 | 1246820-51-8 | [8][9] |

| Molecular Formula | C₆H₈O₂ | ¹³C₆H₈O₂ | [3][8] |

| Molecular Weight | 112.13 g/mol | 118.08 g/mol | [3][10] |

| Appearance | Off-white to yellowish powder | Off-White Solid | [3][11] |

| Melting Point | 101-105 °C | Expected to be similar to unlabeled | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| pKa | 5.26 | Expected to be very similar to unlabeled | [8] |

Molecular Structure and Tautomerism

1,3-Cyclohexanedione exists in a tautomeric equilibrium between the diketo and enol forms. In solution, the enol form is predominant.[8] This structural feature is crucial for its reactivity.

Tautomeric equilibrium of 1,3-Cyclohexanedione.

For this compound, all six carbon atoms in the ring are ¹³C isotopes. This isotopic labeling does not alter the fundamental chemical structure or reactivity but provides a distinct mass signature for mass spectrometric detection.

Spectroscopic Profile (Predicted)

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) will appear at m/z 118, reflecting the increased mass due to the six ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with the corresponding fragments shifted by +6 Da if they contain all six carbon atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be largely unaffected by the ¹³C labeling in terms of chemical shifts and integration. However, one-bond and long-range ¹³C-¹H coupling constants will be significantly larger and more readily observable.

-

¹³C NMR: The ¹³C NMR spectrum will show signals at chemical shifts very similar to the unlabeled compound. The key difference will be the presence of large ¹³C-¹³C coupling constants, which can provide valuable information about the carbon skeleton. The signal-to-noise ratio will be inherently high due to the 100% abundance of ¹³C at each carbon position.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational frequencies of the chemical bonds. The substitution of ¹²C with ¹³C will cause a slight redshift (decrease in wavenumber) for vibrations involving the carbon backbone, such as C-C and C=O stretching modes, due to the increased mass of the carbon atoms.

Synthesis of this compound

The synthesis of 1,3-Cyclohexanedione is typically achieved through the semi-hydrogenation of resorcinol.[8] For the ¹³C₆ labeled version, the synthesis would start from ¹³C₆-labeled resorcinol. The general reaction scheme is as follows:

C₆H₄(OH)₂ + H₂ → C₆H₈O₂[8]

A common method involves the catalytic transfer hydrogenation of resorcinol using a palladium on carbon (Pd/C) catalyst and a hydrogen donor like sodium formate.

Application in the Quantitative Analysis of Nitisinone

As previously mentioned, the primary application of this compound is as a precursor for the synthesis of Nitisinone-¹³C₆, which is then used as an internal standard in LC-MS/MS methods for the therapeutic monitoring of Nitisinone.

Experimental Workflow: Quantification of Nitisinone in Human Plasma

The following is a representative workflow for the quantification of Nitisinone in human plasma using an LC-MS/MS assay with Nitisinone-¹³C₆ as the internal standard.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. usbio.net [usbio.net]

- 5. citedrive.com [citedrive.com]

- 6. Simultaneous quantification of succinylacetone and nitisinone for therapeutic drug monitoring in the treatment of Tyrosinemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1,3-Cyclohexanedione | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to Isotopic Labeling with 1,3-Cyclohexanedione-¹³C₆

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of 1,3-Cyclohexanedione-¹³C₆ as a stable isotope-labeled internal standard for quantitative mass spectrometry. We will delve into the underlying principles of isotopic labeling, the synthesis and unique properties of this reagent, and its practical application in bioanalytical workflows.

The Foundational Principle: Isotope Dilution Mass Spectrometry

Quantitative analysis by mass spectrometry (MS) is susceptible to various sources of error, including sample preparation inconsistencies, matrix effects, and instrument variability.[1] Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled (SIL) internal standard.[2] A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C).

The core principle of IDMS lies in the addition of a known quantity of the SIL internal standard to a sample at the earliest stage of preparation. The SIL internal standard is chemically identical to the analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the SIL internal standard, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds equally and thus be canceled out.[3]

1,3-Cyclohexanedione-¹³C₆: A Versatile Tool for Derivatization and Quantification

1,3-Cyclohexanedione is a cyclic dicarbonyl compound that serves as a versatile building block in organic synthesis.[4] Its isotopically labeled counterpart, 1,3-Cyclohexanedione-¹³C₆, in which all six carbon atoms are replaced with ¹³C, is an invaluable tool for IDMS. This reagent is particularly useful for the quantification of analytes that lack a strong chromophore or are difficult to ionize in their native state, such as aldehydes and primary amines.

Synthesis of 1,3-Cyclohexanedione-¹³C₆

The synthesis of 1,3-Cyclohexanedione-¹³C₆ is conceptually straightforward, leveraging the commercially available Resorcinol-¹³C₆ as the starting material.[5][6][7][8] The established method for the synthesis of unlabeled 1,3-Cyclohexanedione involves the catalytic hydrogenation of resorcinol.[9] This process can be adapted for the labeled compound.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1,3-Cyclohexanedione-¹³C₆.

The reaction involves the reduction of the aromatic ring of Resorcinol-¹³C₆ using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[9] The reaction conditions, including temperature, pressure, and solvent, would be optimized to achieve high yield and purity of the final product.

Derivatization of Analytes

1,3-Cyclohexanedione-¹³C₆ is a highly effective derivatizing agent for analytes containing a primary amine or an aldehyde functional group. The derivatization reaction, a Knoevenagel condensation, proceeds readily under mild conditions and results in a product with improved chromatographic properties and enhanced ionization efficiency in the mass spectrometer.[10]

Derivatization of Aldehydes:

The reaction of 1,3-Cyclohexanedione-¹³C₆ with an aldehyde results in the formation of a highly fluorescent and UV-active xanthene derivative. This reaction is typically carried out in the presence of a catalyst, such as an acid or a base.

Sources

- 1. Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclohexanedione | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5-二甲基-1,3-环己二酮 derivatization grade (HPLC), for the determination of aldehyde formaldehyde, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. resorcinol suppliers USA [americanchemicalsuppliers.com]

- 6. Resorcinol-13C6 | CAS 953390-31-3 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. splendidlab.in [splendidlab.in]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

Unlocking Precision in Fluxomics: A Guide to 1,3-Cyclohexanedione-¹³C₆ for High-Confidence Metabolic Flux Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Foundation: Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, fluxomics reveals the dynamic activity of metabolic pathways, offering a more functional view of the cell's physiological state.[1] The gold standard in this field is ¹³C-MFA, a technique that employs stable, non-radioactive isotopes to trace the flow of carbon atoms through the metabolic network.[3][4]

The core principle involves culturing cells with a substrate that is isotopically enriched with ¹³C, such as [U-¹³C₆]-glucose.[5][6] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C enrichment (mass isotopomer distributions) in these metabolites, typically via mass spectrometry (MS) or nuclear magnetic resonance (NMR), we can deduce the relative contributions of different pathways to the production of that metabolite.[7][8] This experimental data is then integrated with a stoichiometric model of cellular metabolism to calculate the intracellular fluxes.[7]

The overall workflow of a ¹³C-MFA experiment is a multi-step process that demands careful planning and execution.

Part 2: An Analytical Bottleneck: The Challenge of Quantifying Carbonyl Compounds

While ¹³C-MFA is powerful, its accuracy hinges on the precise measurement of mass isotopomer distributions for a wide range of metabolites. Certain classes of compounds, particularly low-molecular-weight aldehydes, present significant analytical challenges. These molecules can be:

-

Volatile: Leading to sample loss during preparation.

-

Unstable: Prone to degradation.

-

Poorly Ionized: Difficult to detect with high sensitivity in electrospray ionization mass spectrometry (ESI-MS).

-

Lacking Chromophores: Making them invisible to UV detection in liquid chromatography (LC).

These challenges are particularly problematic as aldehydes are critical reporters on various metabolic activities, including lipid peroxidation, amino acid catabolism, and pathways related to oxidative stress.[9] To overcome these issues, chemical derivatization is an essential strategy. Derivatization converts the analyte into a more stable and readily detectable form, improving chromatographic separation and enhancing ionization efficiency in mass spectrometry.[10][11]

Part 3: 1,3-Cyclohexanedione (CHD): A Superior Derivatizing Agent

1,3-Cyclohexanedione (CHD) has emerged as an excellent derivatizing reagent for aldehydes.[12] It is a cyclic beta-diketone that exists predominantly in its more reactive enol tautomer form in solution.[13]

CHD reacts efficiently with aldehydes in a condensation reaction, forming a highly conjugated and stable product that is ideal for analysis.[14] This reaction proceeds readily and offers several advantages that make it superior to other reagents like 2,4-dinitrophenylhydrazine (DNPH):

-

High Selectivity and Sensitivity: CHD reacts specifically with aldehydes, producing a single derivative without isomers, which simplifies analysis.[12]

-

Aqueous Solubility and Stability: The reagent is stable and soluble in aqueous solutions, making it compatible with typical biological extracts.[12]

-

Excellent Analytical Properties: The resulting derivative exhibits strong UV absorbance (around 260 nm) and ionizes efficiently, making it well-suited for both LC-UV and LC-MS analysis.[12]

Part 4: The Core Directive: ¹³C₆-CHD for Absolute Quantification via Isotope Dilution Mass Spectrometry (IDMS)

The true innovation for flux analysis lies not in using CHD for derivatization alone, but in employing its stable isotope-labeled form, 1,3-Cyclohexanedione-¹³C₆ , as a quantification standard. This enables the use of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for accurate analyte quantification.[15][16]

The Principle of IDMS: The methodology is elegantly straightforward. A known quantity of an isotopically labeled version of the analyte (the "heavy" internal standard) is added ("spiked") into the sample at the earliest possible stage. This heavy standard is chemically identical to the endogenous ("light") analyte and thus experiences the exact same processing, including degradation, loss during extraction, and derivatization inefficiency.

During MS analysis, the instrument distinguishes between the light analyte and the heavy standard based on their mass difference. By measuring the ratio of the signal intensities, the absolute concentration of the endogenous analyte can be calculated with exceptional precision, as the ratio remains constant regardless of sample loss.[16]

In this context, 1,3-Cyclohexanedione-¹³C₆ is not the primary metabolic tracer. Instead, it is a crucial analytical tool used after the biological labeling experiment. It serves as the precursor to generate the heavy-labeled internal standard for every aldehyde derivative in the sample, allowing for the precise quantification of their absolute concentrations.

Part 5: The Integrated Workflow: A Dual-Isotope Strategy for High-Confidence Fluxomics

To accurately determine metabolic fluxes through pathways producing aldehydes, we must combine the biological tracing experiment with the analytical precision of IDMS. This creates a powerful dual-isotope workflow.

Explanation of the Workflow:

-

Biological Labeling: Cells are cultured with a primary ¹³C tracer (e.g., U-¹³C₆-Glucose). This leads to the production of a pool of aldehydes, some of which are unlabeled (M+0) and some of which are labeled (M+n) with ¹³C atoms derived from the glucose.

-

Extraction & Spiking: Metabolism is quenched, and metabolites are extracted. A precise, known amount of 1,3-Cyclohexanedione-¹³C₆ is spiked into this extract.

-

Derivatization: An excess of unlabeled 1,3-Cyclohexanedione is added to ensure all aldehydes in the sample (both labeled and unlabeled) are converted to their derivatives. The spiked ¹³C₆-CHD also reacts, forming the heavy internal standards.

-

LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS. For a single aldehyde like malondialdehyde (MDA), the instrument will detect multiple species:

-

Light Derivatives: Unlabeled MDA + unlabeled CHD (M+0); ¹³C-labeled MDA + unlabeled CHD (M+1, M+2, M+3...).

-

Heavy Standard: Unlabeled MDA + ¹³C₆-CHD (M+6).

-

-

Data Analysis & Flux Calculation:

-

The ratio of the M+0 signal to the M+6 signal is used to calculate the absolute concentration of MDA.

-

The relative intensities of the M+0, M+1, M+2, etc., signals provide the mass isotopomer distribution (MID), which is the key input for the MFA software.

-

Both the absolute concentration (as a boundary condition) and the MID are fed into the flux model to yield a highly accurate and constrained flux map.

-

Part 6: Field-Proven Methodologies

Protocol 1: Derivatization of Aldehydes in a Biological Extract

This protocol is a self-validating system. The inclusion of the ¹³C₆-CHD standard inherently corrects for variations in derivatization efficiency and sample handling.

-

Sample Preparation: Start with 100 µL of quenched and clarified cellular extract in an appropriate solvent (e.g., 80% methanol).

-

Internal Standard Spiking: Add 10 µL of a pre-validated stock solution of 1,3-Cyclohexanedione-¹³C₆ (e.g., 100 µM in 50% methanol) to the sample. Vortex briefly.

-

Derivatization Reagent Preparation: Prepare a fresh derivatization cocktail consisting of 10 mM 1,3-Cyclohexanedione and 50 mM ammonium acetate in 50:50 methanol:water.

-

Reaction: Add 100 µL of the derivatization cocktail to the spiked sample.

-

Incubation: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a sealed vial to prevent evaporation.

-

Finalization: After incubation, cool the sample to room temperature. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitate.

-

Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of CHD-Derivatized Aldehydes

Causality: A reverse-phase chromatographic method is chosen to effectively separate the now more hydrophobic derivatives. A gradient elution is necessary to resolve different aldehyde derivatives from each other and from matrix components.

-

LC System: UPLC/UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or parallel reaction monitoring (PRM) for HRMS. Specific precursor-product ion transitions must be optimized for each aldehyde derivative and its ¹³C₆-CHD counterpart.

Part 7: Data Presentation and Interpretation

The dual-isotope approach yields two critical datasets for each aldehyde of interest, which can be summarized for clarity.

Table 1: Hypothetical Data for Malondialdehyde (MDA) from Cells Grown on [U-¹³C₆]-Glucose

| Parameter | Measurement | Value | Source of Information | Role in Flux Calculation |

| Quantification | Absolute Concentration | 15.2 µM | Ratio of (MDA+CHD) to (MDA+¹³C₆-CHD) | Constrains the MDA efflux rate |

| Labeling Pattern | M+0 Abundance | 45% | Relative intensity of (MDA+CHD) | Input for MFA software |

| M+1 Abundance | 15% | Relative intensity of (¹³C₁-MDA+CHD) | Input for MFA software | |

| M+2 Abundance | 5% | Relative intensity of (²H₁-¹³C₁-MDA+CHD) | Input for MFA software | |

| M+3 Abundance | 35% | Relative intensity of (¹³C₃-MDA+CHD) | Input for MFA software |

This combined dataset provides a much higher degree of confidence in the final flux calculations. The absolute concentration constrains the total output of a pathway, while the labeling pattern reveals the specific carbon transitions that produced it.

Part 8: Conclusion

The strategic use of 1,3-Cyclohexanedione-¹³C₆ represents a significant advancement in the analytical toolbox for metabolic flux analysis. It is not a metabolic tracer itself, but a sophisticated analytical reagent that solves the critical challenge of accurately quantifying low-abundance, volatile aldehydes. By integrating this IDMS-based quantification with traditional ¹³C-tracer experiments, researchers can build more robust, accurate, and highly constrained models of metabolic networks. This dual-isotope approach elevates the trustworthiness of the data, providing the high-confidence results necessary to guide drug development, metabolic engineering, and fundamental biological research.

References

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing ¹³C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

-

Fan, J., et al. (2021). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 15, 730636. [Link]

- Google Patents. (2009). CN101381294A - Industrial production method of 1,3-cyclohexanedione.

-

13CFLUX.NET. Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

ETH Zurich, Institute of Molecular Systems Biology. 13C Metabolic Flux Analysis. [Link]

-

SIELC Technologies. 1,3-Cyclohexanedione. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production. [Link]

- Google Patents. (1998). US5744648A - Process for the manufacture of 1,3-cyclohexanedione.

-

Kunjapur Lab Academy. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. [Link]

-

da Silva, A. P., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micellar electrokinetic chromatography with diode array detection. Electrophoresis, 40(21), 2821-2828. [Link]

-

PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]

-

Nöh, K., et al. (2015). Visual workflows for ¹³C-metabolic flux analysis. Bioinformatics, 31(3), 387-395. [Link]

-

NPTEL-NOC IITM. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. [Link]

-

Kunjapur Lab Academy. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. [Link]

-

ResearchGate. (2008). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. [Link]

-

Wu, L., et al. (2005). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly ¹³C-labeled cell extracts as internal standards. Analytical Biochemistry, 336(2), 164-171. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 93-101. [Link]

-

Jang, C., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology, 10, 32-38. [Link]

-

Bingol, K., & Brüschweiler, R. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(1), 5-13. [Link]

-

ResearchGate. (2020). How to analyze 13C metabolic flux?. [Link]

-

Gao, Y., et al. (2019). Quantification and isotope abundance determination of ¹³C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 11(36), 4625-4633. [Link]

-

McCullagh Research Group, University of Oxford. Isotope Tracer Analysis and Metabolic Flux Analysis. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

ResearchGate. (2015). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. [Link]

-

Reddie, K. G., & Carroll, K. S. (2007). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Bioorganic & Medicinal Chemistry Letters, 17(10), 2852-2855. [Link]

-

Bingol, K., et al. (2014). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 436. [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution ¹³C metabolic flux analysis. Nature Protocols, 8(8), 1543-1559. [Link]

-

Williams, T. I., et al. (2017). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1060, 269-276. [Link]

-

Schatschneider, S., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum. Analytical Chemistry, 90(7), 4595-4602. [Link]

-

Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

-

PubMed Central. (2014). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. [Link]

-

PubMed. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. [Link]

-

JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]

-

ResearchGate. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 9. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to Derivatization with 1,3-Cyclohexanedione for Enhanced Analyte Detection

Prepared by: Senior Application Scientist, Gemini Division

Abstract

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective quantification of molecules lacking inherent chromophoric or fluorophoric properties presents a significant challenge. Pre-column derivatization is a powerful strategy to overcome this limitation by chemically modifying an analyte to enhance its detectability. This guide provides a comprehensive technical overview of 1,3-Cyclohexanedione (CHD) as a versatile and robust derivatizing agent. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for the derivatization of primary amines, and discuss the subsequent analytical workflow for quantification, primarily via High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This document is intended for researchers, scientists, and drug development professionals seeking to implement reliable and sensitive analytical methods for compounds such as amino acids, biogenic amines, and other primary amine-containing pharmaceuticals.

Introduction: The Analytical Imperative for Derivatization

Many biologically significant molecules, including amino acids, neurotransmitters, and pharmaceutical compounds, are challenging to detect at low concentrations using common analytical techniques like HPLC.[1] Their low native UV absorbance and lack of fluorescence necessitate a chemical modification step—derivatization—to attach a molecular tag that is readily detectable.[2][3] This process not only enhances sensitivity but can also improve the chromatographic properties of the analyte, leading to better separation and peak shape.[4]

While numerous derivatizing agents exist, such as o-phthaldialdehyde (OPA) and dansyl chloride, each comes with its own set of advantages and limitations regarding derivative stability, reaction specificity, and procedural complexity.[5] 1,3-Cyclohexanedione has emerged as a valuable reagent due to its ability to form highly stable and detectable derivatives, particularly with primary amines, making it an excellent choice for robust analytical method development.[6]

The Reagent: Understanding 1,3-Cyclohexanedione (CHD)

1,3-Cyclohexanedione (also known as dihydroresorcinol) is a cyclic β-diketone with the molecular formula C₆H₈O₂.[7][8] Its utility as a derivatizing agent and synthetic building block stems from its unique structural features.

-

Keto-Enol Tautomerism: In solution, CHD exists in equilibrium between its diketone form and its more stable enol tautomer (3-hydroxycyclohex-2-en-1-one).[7] This tautomerism is central to its reactivity.

-

Activated Methylene Group: The methylene group positioned between the two carbonyls (C2) is highly acidic (pKa ≈ 5.2) and readily deprotonated, forming a nucleophilic enolate.[7] This site is a key center of reactivity in many condensation reactions.

-

Stability and Handling: As a stable, crystalline solid, CHD is easier and safer to handle and store compared to some liquid derivatizing agents, contributing to improved consistency in reagent preparation.[9]

These properties make CHD a versatile reagent for forming stable, conjugated systems upon reaction with nucleophiles like primary amines.[6]

The Derivatization Reaction: Mechanism and Principles

The reaction between 1,3-cyclohexanedione and a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination pathway, resulting in the formation of a stable and highly conjugated vinylogous amide (an enaminone). This product is often fluorescent, providing a significant enhancement in detection sensitivity.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks one of the carbonyl carbons of 1,3-cyclohexanedione. This step is often favored under neutral to slightly basic conditions (pH 7-9), which ensures the amine is in its deprotonated, nucleophilic state.[1][10]

-

Formation of a Carbinolamine Intermediate: This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine rapidly undergoes dehydration (loss of a water molecule) to form the final, stable enaminone product. This step is typically the driving force for the reaction and is often facilitated by gentle heating.

The resulting derivative possesses an extended π-conjugated system, which is responsible for its strong UV absorbance and, in many cases, its intrinsic fluorescence, making it ideal for sensitive detection.

Experimental Protocol: Derivatization of Primary Amines

This section provides a robust, self-validating protocol for the derivatization of primary amines using 1,3-cyclohexanedione. The inclusion of calibration standards and quality controls is essential for trustworthy results.

4.1 Reagents and Materials

-

Derivatization Reagent: 100 mM 1,3-Cyclohexanedione (CHD) in methanol or acetonitrile. Store at 2-8°C.[11]

-

Buffer: 200 mM Borate buffer, pH 9.2. Prepare by dissolving boric acid in water and adjusting the pH with 1 M NaOH.

-

Analyte Standard: Stock solution of the target amine(s) (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M HCl for amino acids).

-

Reaction Solvent: Acetonitrile or Methanol, HPLC grade.

-

Quenching/Dilution Solvent: Mobile phase or a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water).

-

Reaction Vials: 1.5 mL amber glass autosampler vials with caps.

4.2 Step-by-Step Derivatization Procedure

-

Prepare Standards and Samples: Prepare a series of calibration standards by serially diluting the analyte stock solution. Samples may require pre-treatment (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.

-

Aliquot: To a 1.5 mL reaction vial, add 100 µL of the sample, standard, or blank (e.g., 0.1 M HCl).

-

Add Buffer: Add 200 µL of 200 mM Borate buffer (pH 9.2) to each vial and vortex briefly.

-

Add Derivatizing Reagent: Add 100 µL of the 100 mM CHD solution to each vial. This provides a significant molar excess of the reagent to drive the reaction to completion.[12]

-

Vortex and Incubate: Cap the vials, vortex thoroughly for 10-15 seconds, and place them in a heating block or water bath set to 60°C for 30 minutes.

-

Cool and Dilute: After incubation, remove the vials and allow them to cool to room temperature. Add 600 µL of the dilution solvent to bring the total volume to 1.0 mL. Vortex to mix.

-

Analysis: The sample is now ready for injection into the HPLC system.

4.3 Critical Parameters and Optimization (The "Why")

-

pH: The reaction efficiency is highly dependent on pH. A basic pH (~9) is crucial to deprotonate the primary amine, making it a stronger nucleophile.[10] However, excessively high pH can degrade the reagent or analyte. Borate buffer is commonly used as it provides stable buffering in this range.

-

Reagent Concentration: A 4-6x molar excess of the derivatizing reagent relative to the total amine concentration is recommended to ensure the reaction proceeds to completion, especially for the least abundant analyte in a mixture.[12]

-

Temperature and Time: Heating accelerates the dehydration step of the reaction. The optimal temperature and time (e.g., 60°C for 30 min) represent a balance between achieving complete derivatization and preventing thermal degradation of the analyte or the resulting derivative. These parameters should be optimized for specific analytes.[10]

Analytical Workflow and Data Interpretation

A successful derivatization is only part of the process. The subsequent analysis must be optimized to separate the derivative from the excess reagent and other matrix components.

5.1 HPLC-Fluorescence Detection (HPLC-FLD)

-

Chromatography: The derivatives are typically hydrophobic and well-suited for separation on a reversed-phase column (e.g., C18).[4] A gradient elution using a mobile phase of acetonitrile and water (often with a buffer like formate or acetate) is common.

-

Detection: The key advantage of this method is the fluorescent nature of the derivative. While exact wavelengths must be empirically determined by scanning the derivative, typical values for vinylogous amides fall in the UV-A to blue region.

-

Excitation Wavelength (λex): ~350 nm

-

Emission Wavelength (λem): ~450 nm

-

-

Data Analysis: Quantification is achieved by integrating the peak area of the analyte derivative and comparing it to a calibration curve constructed from the derivatized standards.

5.2 Data Summary

The following table summarizes typical parameters for an analytical method using 1,3-cyclohexanedione derivatization. Note that these are starting points and require optimization for specific applications.

| Parameter | Typical Value / Condition | Rationale / Comment |

| Derivatization | ||

| Reaction pH | 8.5 - 9.5 (Borate Buffer) | Ensures amine is nucleophilic; maintains stability.[10][13] |

| Reaction Temperature | 50 - 70 °C | Accelerates the rate-limiting dehydration step.[1] |

| Reaction Time | 20 - 40 minutes | Allows the reaction to proceed to completion.[1] |

| Reagent Molar Excess | >4x over total amines | Drives equilibrium towards product formation.[12] |

| HPLC Analysis | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of the hydrophobic derivatives.[4] |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for RP-HPLC. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for RP-HPLC. |

| Detection | Fluorescence (FLD) | Offers high sensitivity and selectivity over UV detection. |

| Excitation (λex) | ~350 nm (empirical) | Corresponds to the absorbance maximum of the derivative's chromophore. |

| Emission (λem) | ~450 nm (empirical) | Wavelength of maximum fluorescence emission for high signal-to-noise. |

Advantages and Considerations

Advantages:

-

High Sensitivity: The resulting derivatives are often highly fluorescent, enabling detection at low concentrations (ng/mL to pg/mL).[9]

-

Derivative Stability: The vinylogous amide product is chemically stable, allowing for batch processing of samples and re-analysis if necessary.[6]

-

Robustness: The reagent itself is a stable solid, and the derivatization procedure is straightforward and less prone to side reactions compared to reagents like OPA.[9]

-

Versatility: The method is applicable to a wide range of primary amines, making it a valuable tool for pharmaceutical and biomedical analysis.[6]

Considerations:

-

Specificity: 1,3-Cyclohexanedione reacts with primary amines. It will not derivatize secondary or tertiary amines, which can be an advantage for selectivity but a limitation if those are the analytes of interest.

-

Matrix Effects: As with any pre-column derivatization method, components in the sample matrix can potentially interfere with the reaction. Proper sample cleanup is crucial for accurate and reproducible results.[4]

-

Excess Reagent: Chromatographic conditions must be developed to ensure the peak for the derivatized analyte is fully resolved from the large excess reagent peak and any reaction byproducts.

Conclusion

Derivatization with 1,3-cyclohexanedione is a powerful, reliable, and highly sensitive technique for the quantitative analysis of primary amines. By converting non-detectable analytes into stable, fluorescent derivatives, this method enables researchers to achieve the low limits of detection required in drug development, clinical research, and food safety. The straightforward reaction, coupled with the stability of the reagent and its products, provides a trustworthy and robust platform for routine analytical testing. By understanding the core chemical principles and optimizing the key experimental parameters outlined in this guide, scientists can effectively implement this technique to advance their research and development goals.

References

- Google Patents. Methods and kits for the derivatization of a biogenic amine.

-

Han, D., et al. (2021). Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent. PubMed Central. Available from: [Link]

-

Cahill, J. F., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central. Available from: [Link]

-

ResearchGate. 1,3‐cyclohexanedione‐based fluorescent probes. Available from: [Link]

-

Rojas-Mayorquín, A. E., et al. (2019). The Inversion Process of 1,3-cyclohexanedione. SciELO México. Available from: [Link]

-

ResearchGate. Chapter 13. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]

-

Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available from: [Link]

-

Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available from: [Link]

-

Wikipedia. 1,3-Cyclohexanedione. Available from: [Link]

-

Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

-

Waters Corporation. (2013). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]

-

Donegatti, T. A., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. PubMed. Available from: [Link]

-

Li, J., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available from: [Link]

-

ResearchGate. Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Available from: [Link]

-

Jin, T-S., et al. (2005). The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. ResearchGate. Available from: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

-

NIST. 1,3-Cyclohexanedione. WebBook. Available from: [Link]

-

Wang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. National Institutes of Health. Available from: [Link]

Sources

- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 8. 1,3-Cyclohexanedione [webbook.nist.gov]

- 9. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of biogenic amines in alcoholic beverages using a novel fluorogenic compound as derivatizing reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-Cyclohexanedione | 504-02-9 [chemicalbook.com]

- 12. waters.com [waters.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

1,3-Cyclohexanedione-¹³C₆: A Comprehensive Guide to Synthesis, Availability, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Cyclohexanedione-¹³C₆, a stable isotope-labeled compound of significant interest to the scientific and pharmaceutical research communities. The document details the rationale for its use, outlines a primary synthetic pathway based on established chemical principles, assesses its commercial availability, and explores its critical applications. The core focus is on its role as a superior internal standard for quantitative mass spectrometry, a function vital for accuracy and precision in bioanalysis and drug development. Methodologies are presented with an emphasis on the underlying chemical logic, providing researchers with actionable, field-proven insights.

The Analytical Imperative: Why ¹³C-Labeled Standards are Superior

In the realm of quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results. An ideal IS compensates for variations throughout the analytical workflow, including sample extraction, chromatographic injection, and ionization efficiency in the mass spectrometer source.[1]

For years, deuterated (²H) analogues have been the common choice for stable isotope-labeled internal standards (SIL-IS). However, they possess an inherent flaw: the difference in mass and bond energy between protium (¹H) and deuterium (²H) can lead to slight, but significant, differences in physicochemical properties. This can cause the deuterated standard to elute at a slightly different time than the native analyte during chromatography, a phenomenon known as isotopic shift.[2] In the high-resolution environment of modern Ultra-Performance Liquid Chromatography (UPLC), this separation can be pronounced, meaning the IS and the analyte may not experience the same matrix effects (ion suppression or enhancement) in the MS source, thereby compromising quantification.[2]

Carbon-13 (¹³C) labeled standards, such as 1,3-Cyclohexanedione-¹³C₆, represent the gold standard. Because ¹³C has a negligible effect on the molecule's chemical properties, these standards co-elute perfectly with their unlabeled counterparts. This ensures that both the analyte and the IS are subjected to the identical matrix environment at the point of ionization, providing a more robust and accurate correction for these effects.[2] This property is paramount for rigorous bioanalytical method validation and for studies requiring the highest degree of precision, such as pharmacokinetic and toxicokinetic assessments.

Synthesis of 1,3-Cyclohexanedione-¹³C₆

The synthesis of the fully labeled 1,3-Cyclohexanedione-¹³C₆ hinges on the availability of a suitable ¹³C₆-labeled aromatic precursor. The most direct and industrially relevant route to unlabeled 1,3-cyclohexanedione is the catalytic hydrogenation of resorcinol.[3][4] Therefore, the logical and most efficient pathway to the target molecule is the adaptation of this method using Resorcinol-¹³C₆ as the starting material.

Retrosynthetic Analysis

The retrosynthetic strategy is straightforward, involving a single key disconnection corresponding to the catalytic hydrogenation of the aromatic ring.

Caption: Retrosynthetic approach for 1,3-Cyclohexanedione-¹³C₆.

Primary Synthetic Route: Catalytic Hydrogenation of Resorcinol-¹³C₆